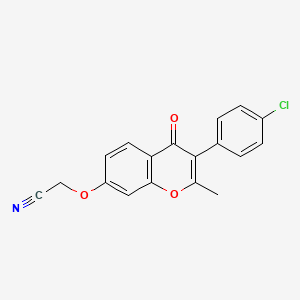

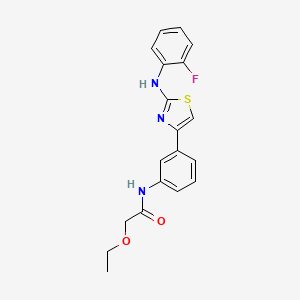

![molecular formula C16H12ClN3O2S B2620920 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide CAS No. 896026-43-0](/img/structure/B2620920.png)

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide” is a compound that has been synthesized from 4-chlorobenzoic acid . It is a derivative of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide .

Synthesis Analysis

The synthesis of this compound involves several steps starting from 4-chlorobenzoic acid. The process includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .Molecular Structure Analysis

The molecular structure of this compound was confirmed by NMR, IR, and elemental analysis . Further studies on the molecular structure can be carried out using techniques such as X-ray crystallography, computational chemistry, and spectroscopy.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution . Further studies can be carried out to understand the reaction mechanisms and optimize the reaction conditions.Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Potential

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide and its derivatives have been extensively researched for their synthesis methods and potential pharmacological benefits. A comprehensive study described the synthesis process starting from 4-chlorophenoxyacetic acid, leading to various N-substituted derivatives. These compounds exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, with certain derivatives showing better activity than the standard drug ciprofloxacin against strains like S.typhi, K.pneumoniae, and S. aureus. Moreover, they displayed moderate inhibition of α-chymotrypsin enzyme, suggesting a potential for therapeutic application in enzyme-related disorders. The synthesis process involves esterification, hydrazinolysis, and final substitution reactions, showcasing a robust framework for generating pharmacologically active molecules (Siddiqui et al., 2014).

Anticancer Activity

Another significant application involves the anticancer evaluation of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide derivatives. Research in this area led to the design and synthesis of a series of derivatives starting from 2-(4-methylphenyl)acetic acid. These compounds were tested against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). A number of these derivatives exhibited moderate to excellent anticancer activity, with some showing higher activity than the reference drug etoposide. This highlights the potential of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide derivatives as promising leads for anticancer drug development (Ravinaik et al., 2021).

Antibacterial, Hemolytic, and Thrombolytic Activities

Further studies have expanded on the antibacterial properties of these compounds, with additional evaluations on their hemolytic and thrombolytic activities. A novel series of derivatives demonstrated not only excellent to moderate antibacterial activity but also very good thrombolytic activity compared to the reference drug Streptokinase. These findings indicate the therapeutic versatility of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide derivatives, suggesting their potential in developing new drugs for treating cardiovascular diseases and bacterial infections with lower toxicity profiles (Aziz-Ur-Rehman et al., 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2S/c1-23-13-5-3-2-4-12(13)14(21)18-16-20-19-15(22-16)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVDVASZHUMIEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

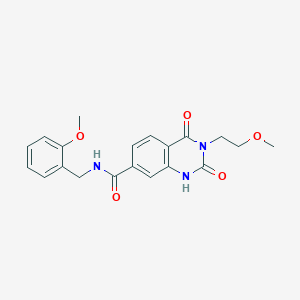

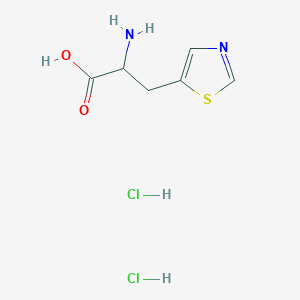

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2620842.png)

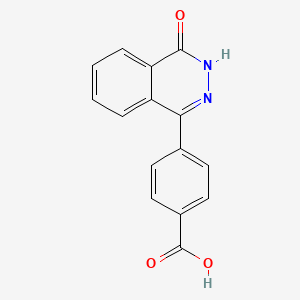

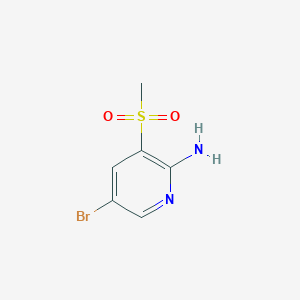

![1-(2-fluorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide](/img/structure/B2620843.png)

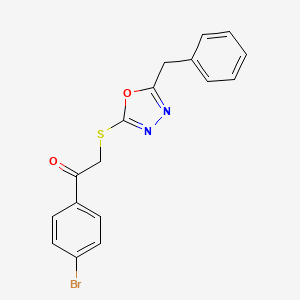

![7-Azaspiro[3.5]nonan-2-ol](/img/structure/B2620847.png)

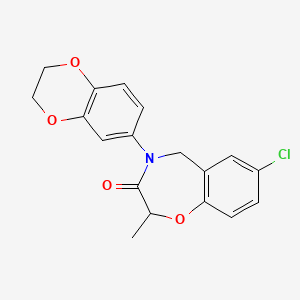

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isobutyloxalamide](/img/structure/B2620853.png)

![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2620855.png)

![3-{6-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one](/img/structure/B2620857.png)